1-(2-fluorophenyl)-3-[(3R)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea
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Overview
Description
RSV604 (R enantiomer) is a potent inhibitor of respiratory syncytial virus replication. Respiratory syncytial virus is a significant cause of lower respiratory tract infections, particularly in infants, young children, and high-risk populations such as the elderly and immunocompromised individuals . RSV604 is a benzodiazepine derivative that has shown submicromolar activity against various clinical isolates of respiratory syncytial virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RSV604 (R enantiomer) involves several steps, starting with the preparation of the benzodiazepine core. The key steps include:
Formation of the benzodiazepine core: This is typically achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using a suitable reagent.
Formation of the urea linkage: This involves the reaction of the intermediate with an isocyanate to form the final urea linkage.
Industrial Production Methods
Industrial production of RSV604 (R enantiomer) follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
RSV604 (R enantiomer) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound, potentially altering its activity.
Substitution: The fluorophenyl group can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of RSV604 (R enantiomer), each with potentially different biological activities .
Scientific Research Applications
RSV604 (R enantiomer) has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of benzodiazepine derivatives.
Biology: Investigated for its effects on respiratory syncytial virus replication and its potential as an antiviral agent.
Medicine: Explored for its therapeutic potential in treating respiratory syncytial virus infections, particularly in high-risk populations.
Mechanism of Action
RSV604 (R enantiomer) exerts its effects by targeting the nucleocapsid protein of respiratory syncytial virus. This interaction inhibits the assembly and replication of the virus, thereby reducing viral load and symptoms in infected individuals. The compound binds directly to the nucleocapsid protein, preventing the formation of the viral ribonucleoprotein complex, which is essential for viral replication .
Comparison with Similar Compounds
RSV604 (R enantiomer) is unique among respiratory syncytial virus inhibitors due to its specific mechanism of action and high potency. Similar compounds include:
Ribavirin: A broad-spectrum antiviral with limited efficacy and significant toxicity.
Palivizumab: A monoclonal antibody used for prophylaxis but not treatment of respiratory syncytial virus infections.
Fusion inhibitors: Compounds that prevent the fusion of the virus with host cells but do not target the nucleocapsid protein
RSV604 (R enantiomer) stands out due to its direct inhibition of the nucleocapsid protein, offering a novel approach to treating respiratory syncytial virus infections .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(3R)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-16-11-5-7-13-18(16)25-22(29)27-20-21(28)24-17-12-6-4-10-15(17)19(26-20)14-8-2-1-3-9-14/h1-13,20H,(H,24,28)(H2,25,27,29)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPVBMVUENFFLL-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N[C@H](C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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